molecular formula C17H15N3O4S B352917 5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 1009700-80-4

5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B352917
CAS No.: 1009700-80-4
M. Wt: 357.4g/mol
InChI Key: RSCZMQODZPQZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylphenylamine with 4-nitrobenzyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound’s thiazolidine ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar structural features but lacking the substituted phenyl groups.

    1,3,4-Thiadiazole: Another heterocyclic compound with a similar sulfur and nitrogen-containing ring but different biological activities.

Uniqueness

5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitro groups enhances its reactivity and potential therapeutic applications compared to other thiazolidine derivatives.

Properties

CAS No.

1009700-80-4

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4g/mol

IUPAC Name

5-(4-methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H15N3O4S/c1-11-2-6-13(7-3-11)18-15-16(21)19(17(22)25-15)10-12-4-8-14(9-5-12)20(23)24/h2-9,15,18H,10H2,1H3

InChI Key

RSCZMQODZPQZKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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